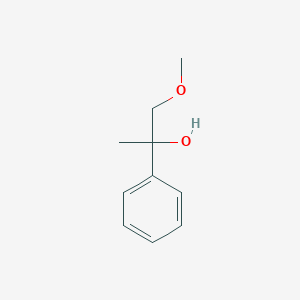

1-Methoxy-2-phenylpropan-2-ol

Description

Contextualization within Contemporary Organic Chemistry

In modern organic chemistry, molecules are often studied for their potential as building blocks in the synthesis of more complex structures or for their inherent chemical and physical properties. 1-Methoxy-2-phenylpropan-2-ol (CAS Number: 3587-66-4) belongs to the family of alkoxy-phenylpropanols. fluorochem.co.uksigmaaldrich.com This class of compounds is characterized by a three-carbon chain attached to a phenyl ring, with both an alcohol and an ether functional group.

The presence of a chiral center, a tertiary alcohol, and an ether linkage makes such molecules valuable in stereoselective synthesis. Chiral alcohols, in particular, are crucial intermediates in the production of enantiomerically pure pharmaceuticals and agrochemicals. nih.gov The specific arrangement of the methoxy (B1213986) group and the phenyl-substituted tertiary alcohol in this compound suggests potential for its use in creating sterically hindered and electronically distinct molecular architectures. The study of such structures is fundamental to advancing the understanding of reaction mechanisms and developing novel synthetic methodologies. researchgate.net

Significance and Academic Research Trajectories of Methoxy Phenyl Propanol (B110389) Derivatives

The academic and industrial significance of phenylpropanol derivatives is well-established. These compounds serve as precursors to a wide array of biologically active molecules. nih.gov For instance, enantiopure phenylpropanols are key intermediates in the synthesis of various pharmaceuticals. nih.gov The research trajectories for this class of molecules often explore their synthesis, derivatization, and biological evaluation.

A notable example of a complex molecule derived from a phenylpropanol backbone is Zipeprol, a piperazine (B1678402) derivative with a history of use as an antitussive agent. nih.govnih.gov Zipeprol, chemically known as 1-methoxy-3-[4-(2-methoxy-2-phenylethyl)piperazin-1-yl]-1-phenylpropan-2-ol, has been the subject of pharmacological studies to understand its mechanism of action. nih.govnih.gov Research into Zipeprol and its metabolites highlights the importance of the phenylpropanol scaffold in medicinal chemistry and underscores the potential for discovering novel biological activities within this chemical class. researchgate.net The synthesis of such complex molecules often relies on the availability of simpler, functionalized building blocks like methoxy phenyl propanol derivatives.

Furthermore, the development of new synthetic methods, such as stereospecific synthesis and resolution of phenylpropanols, is an active area of research. google.com These studies aim to provide efficient access to optically pure isomers, which is often a critical requirement for therapeutic applications. nih.gov

Scope and Objectives of Scholarly Inquiry Pertaining to this compound

Direct scholarly inquiry focused exclusively on this compound is limited. However, the objectives for studying such a compound can be inferred from the broader context of organic synthesis and medicinal chemistry. A primary objective would be the development of efficient and stereoselective synthetic routes to obtain the pure compound.

A crucial aspect of its study involves thorough structural elucidation and characterization using modern analytical techniques. This includes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the precise connectivity and stereochemistry of the molecule. nih.gov

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern, which is essential for identification. nih.govresearchgate.net

Infrared (IR) Spectroscopy: To identify the key functional groups, such as the hydroxyl (-OH) and ether (C-O-C) moieties. nih.gov

Further research would likely explore the reactivity of this compound. The tertiary alcohol and ether functionalities offer sites for various chemical transformations, potentially leading to the synthesis of new derivatives. Investigating its potential as a chiral auxiliary or as a precursor to more complex target molecules would be a logical progression in its academic exploration. The synthesis and study of related alkoxy-substituted derivatives are also active areas of research, aiming to build libraries of compounds for various applications. dntb.gov.uabeilstein-journals.orgnih.gov

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 3587-66-4 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₄O₂ |

| InChI Key | HCJQMIPDMWDJJA-UHFFFAOYSA-N |

| Canonical SMILES | COCC(C)(O)c1ccccc1 |

Data sourced from multiple chemical databases. fluorochem.co.uksigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-2-phenylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-10(11,8-12-2)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJQMIPDMWDJJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methoxy 2 Phenylpropan 2 Ol

Foundational and Advanced Synthetic Routes for the 1-Methoxy-2-phenylpropan-2-ol Scaffold

The construction of the this compound scaffold hinges on the precise formation of its carbon skeleton and the correct placement of its functional groups. This is primarily achieved through a combination of carbon-carbon bond-forming reactions and etherification strategies.

Strategies for Carbon-Carbon Bond Formation in Phenylpropanol Systems

Organometallic reagents are powerful tools for carbon-carbon bond formation due to the nucleophilic nature of the carbon atom bound to a metal. chemtube3d.com Among these, Grignard reagents are exemplary and widely used for the synthesis of alcohols. pearson.com

The synthesis of a tertiary alcohol like this compound can be efficiently achieved by the addition of a Grignard reagent to a ketone precursor. A logical and effective route involves the reaction of phenylmagnesium bromide (a Grignard reagent) with 1-methoxy-2-propanone. In this reaction, the nucleophilic phenyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone. askfilo.comstudy.com This nucleophilic addition results in the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent workup with a mild acid, such as an aqueous solution of ammonium (B1175870) chloride, protonates the alkoxide to yield the final product, this compound. youtube.com

An alternative, though less direct, Grignard approach could involve reacting acetophenone (B1666503) with a methoxymethylmagnesium chloride, though the preparation of this specific Grignard reagent can be complex. The choice of Grignard reagent and carbonyl compound is crucial for directing the synthesis to the desired tertiary alcohol. stackexchange.com

| Reactant 1 (Ketone) | Reactant 2 (Grignard Reagent) | Solvent | Workup | Product |

|---|---|---|---|---|

| 1-Methoxy-2-propanone | Phenylmagnesium bromide | Anhydrous Ether (e.g., Diethyl ether, THF) | Aqueous Acid (e.g., NH₄Cl, dilute HCl) | This compound |

The Grignard reaction is a specific example of the broader class of nucleophilic addition reactions to carbonyl groups, which is a cornerstone of alcohol synthesis. libretexts.orglibretexts.org The fundamental principle involves the attack of a nucleophile on the electrophilic carbon atom of a carbonyl group (C=O). chemtube3d.comyoutube.com

In the context of synthesizing this compound, the carbonyl precursor is 1-methoxy-2-propanone. The carbon of the carbonyl group is electron-deficient due to the high electronegativity of the oxygen atom, making it susceptible to attack by electron-rich species (nucleophiles). youtube.com Organometallic reagents, like organolithium or Grignard reagents, serve as potent carbon-based nucleophiles. chemtube3d.compearson.com The addition of the nucleophile to the carbonyl carbon breaks the π-bond of the C=O group, leading to a tetrahedral alkoxide intermediate. This intermediate is then protonated in a subsequent step to afford the alcohol product. The versatility of this reaction allows for the construction of primary, secondary, or tertiary alcohols depending on the choice of the carbonyl compound (formaldehyde, other aldehydes, or ketones, respectively). study.com

Etherification Methodologies for Methoxy (B1213986) Group Introduction

The methoxy group (-OCH₃) in the target molecule can be introduced by forming an ether linkage. This is typically accomplished using well-established etherification methods, often on a precursor molecule before the final carbon skeleton is assembled.

The Williamson ether synthesis is a classic and reliable method for preparing ethers. byjus.commasterorganicchemistry.com It proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide or other suitable leaving group from an organohalide. wikipedia.org

To synthesize the precursor 1-methoxy-2-propanone, the Williamson ether synthesis can be employed. The reaction would involve treating a substrate such as 1-chloro-2-propanone with sodium methoxide (B1231860). The sodium methoxide provides the nucleophilic methoxide ion (CH₃O⁻), which attacks the carbon atom bearing the chlorine atom, displacing the chloride ion and forming the desired ether bond. For this Sₙ2 reaction to be efficient, the alkyl halide should ideally be primary or secondary to minimize competing elimination reactions. masterorganicchemistry.com The reaction is typically conducted in a polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide to enhance the nucleophilicity of the alkoxide. byjus.com

| Alkoxide | Organohalide | Typical Conditions | Product |

|---|---|---|---|

| Sodium methoxide (CH₃ONa) | 1-Chloro-2-propanone | 50-100 °C, 1-8 h, Polar aprotic solvent (e.g., DMF) byjus.com | 1-Methoxy-2-propanone |

Modern synthetic chemistry often utilizes microwave irradiation to accelerate reaction rates and improve yields. sacredheart.edu Microwave-assisted organic synthesis (MAOS) has been successfully applied to the Williamson ether synthesis. orgchemres.org Microwave energy directly heats the solvent and reactants, leading to a rapid increase in temperature and significantly reduced reaction times compared to conventional heating methods. sacredheart.edu

In a microwave-assisted Williamson synthesis of a precursor like 1-methoxy-2-propanone, the reaction mixture of sodium methoxide and 1-chloro-2-propanone would be subjected to microwave irradiation for a short period, often just a few minutes, instead of hours. wikipedia.orgacs.org This technique not only speeds up the synthesis but also aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent. benthamdirect.com The efficiency of microwave heating can lead to higher yields and purities of the resulting ether. sacredheart.eduacs.org

Orthoester-Mediated Methoxy Group Transfer

Orthoesters, such as trimethyl orthoformate (HC(OCH₃)₃), serve as versatile reagents in organic synthesis, notably for the formation of methyl ethers. wikipedia.orgchemicalbook.com They can function as dehydrating agents or as precursors for introducing methoxy groups onto alcoholic substrates. rsc.orgchemdad.com The transfer of a methoxy group from an orthoester to a hydroxyl group typically proceeds under acidic catalysis. This methodology can be applied to the selective methylation of a diol precursor, such as 2-phenyl-1,2-propanediol (B1207043).

In a hypothetical pathway, the primary hydroxyl group of 2-phenyl-1,2-propanediol could be selectively methylated. The reaction would involve the protonation of the orthoester, followed by nucleophilic attack from the primary alcohol of the diol. Subsequent elimination of methanol (B129727) and formate (B1220265) byproducts would yield the desired this compound. The selectivity for the primary versus the tertiary alcohol is governed by steric hindrance, with the less hindered primary hydroxyl group reacting more readily. Orthoesters are known to react with alcohols to exchange alkoxy groups, a transformation that can be guided to achieve selective ether formation. microchem.fr

Installation and Transformation of Hydroxyl Functionality

The synthesis of this compound fundamentally relies on the strategic installation and subsequent transformation of hydroxyl groups on a phenylpropane framework. A logical precursor to the target molecule is 2-phenyl-1,2-propanediol, which contains the necessary carbon skeleton and hydroxyl groups at the C1 and C2 positions. The installation of these hydroxyls can be achieved through various standard synthetic methods, such as the dihydroxylation of an alkene like α-methylstyrene.

Once the diol is obtained, the synthesis requires the selective transformation of one of the hydroxyl groups. Specifically, the primary hydroxyl at the C1 position must be converted into a methoxy ether while the tertiary hydroxyl at the C2 position remains. This selective methylation is a key challenge. As the hydroxyl group is generally a poor leaving group, its direct substitution is difficult. libretexts.orglibretexts.org Therefore, a common strategy involves its conversion into a better leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with a methoxide source. nih.gov Alternatively, direct O-methylation can be achieved under specific conditions, for instance, using reagents like methyl iodide in the presence of a base that selectively deprotonates the primary alcohol. frontiersin.org The choice of method depends on the desired efficiency, selectivity, and compatibility with other functional groups in the molecule.

Stereocontrolled Epoxide Ring-Opening Reactions in Phenylpropanol Synthesis

A powerful and stereospecific method for constructing the this compound structure involves the ring-opening of a suitable epoxide precursor. The key intermediate for this strategy is 2-methyl-2-phenyloxirane. The synthesis of this epoxide can be accomplished by the epoxidation of α-methylstyrene.

The subsequent ring-opening of 2-methyl-2-phenyloxirane with a methoxy nucleophile, typically methanol under acidic or basic catalysis, can lead to the desired product. This reaction is an Sₙ2-type nucleophilic substitution. Under basic or neutral conditions, the nucleophile (methoxide) preferentially attacks the less sterically hindered carbon atom. chemicalbook.com In the case of 2-methyl-2-phenyloxirane, this is the primary carbon (C1), leading to the formation of this compound with high regioselectivity. The reaction results in the inversion of stereochemistry at the center of attack. Therefore, if an enantiomerically pure epoxide is used, this method allows for the stereocontrolled synthesis of the corresponding enantiomer of the product alcohol. Industrial processes for similar structures, such as 1-methoxy-2-propanol (B31579), utilize the ring-opening of propylene (B89431) oxide with methanol, demonstrating the scalability and efficiency of this approach. google.com

Enantioselective and Diastereoselective Synthesis of this compound

Achieving stereocontrol in the synthesis of this compound is critical for accessing specific enantiomers. Methodologies in this domain focus on creating the chiral center at C2 with a defined absolute configuration. Key strategies include the asymmetric reduction of prochiral ketones, the enantioselective opening of epoxide rings, and the resolution of racemic mixtures.

Chiral Catalysis and Biocatalysis in Prochiral Ketone Reductions

One of the most effective methods for establishing the stereocenter in this compound is through the asymmetric reduction of its corresponding prochiral ketone, 1-methoxy-2-phenylpropan-2-one. This transformation can be achieved with high enantioselectivity using either chiral chemical catalysts or biocatalysts.

Biocatalysis, employing whole microbial cells or isolated enzymes, offers a green and highly selective alternative to traditional chemical methods. wikipedia.org Enzymes, particularly oxidoreductases, operate under mild conditions and can exhibit remarkable stereoselectivity. wikipedia.orgacs.org Various microorganisms have been shown to effectively reduce aromatic aliphatic ketones to their corresponding chiral alcohols with high conversion rates and optical purity. nih.gov

Table 1: Examples of Biocatalytic Reduction of Prochiral Ketones This table presents data for analogous ketone reductions to illustrate the potential of the methodology.

| Catalyst/Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Rhodotorula glutinis | Benzoyl acetonitrile | (S)-(-)-3-hydroxy-3-phenyl propanenitrile | >99 | 98 |

| Plant Cells (Daucus carota) | 3-Chloropropiophenone | (S)-1-(3-chlorophenyl)ethanol | 85 | 95 |

Chiral chemical catalysis often involves transition metal complexes (e.g., ruthenium, rhodium) coordinated to chiral ligands. These catalysts facilitate the transfer of hydrogen from a source (e.g., H₂, isopropanol) to the ketone in a stereodefined manner, yielding one enantiomer of the alcohol in excess.

Asymmetric Transformations via Enantioselective Epoxide Opening

The asymmetric ring-opening (ARO) of epoxides is a sophisticated strategy to synthesize enantiomerically enriched β-functionalized alcohols. chemicalbook.com This approach can be applied to the synthesis of this compound by using a chiral catalyst to control the addition of a methoxy nucleophile to an achiral (meso) or racemic epoxide.

In this context, a chiral catalyst system, such as a chiral metal-salen complex, can activate the epoxide and deliver the nucleophile to one of the two enantiotopic faces of the epoxide carbon atom. frontiersin.org This desymmetrization of a meso epoxide or kinetic resolution of a racemic epoxide can produce the target alcohol with high enantioselectivity. The mechanism often involves the cooperative activation of both the epoxide and the nucleophile by the chiral catalyst, ensuring a highly organized transition state that dictates the stereochemical outcome. youtube.com Organocatalysts have also emerged as effective promoters for asymmetric ring-opening reactions of epoxides. google.com

Table 2: Chiral Catalyst Systems for Asymmetric Epoxide Ring-Opening This table provides representative examples of catalyst systems used for similar transformations.

| Catalyst System | Epoxide Substrate | Nucleophile | Product | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Chiral (salen)Cr(III) complex | Cyclohexene oxide | TMSN₃ | 1-Azido-2-trimethylsiloxycyclohexane | 98 |

| Chiral (salen)Co(III) complex | Propylene oxide (racemic) | H₂O | (R)-1,2-Propanediol | >98 |

Kinetic Resolution of Racemic this compound

When a racemic mixture of this compound is produced, it can be separated into its constituent enantiomers through kinetic resolution. This technique relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst. semanticscholar.org

Enzymatic kinetic resolution is a widely used and highly efficient method. Lipases are commonly employed to selectively acylate one enantiomer of a racemic alcohol. cdnsciencepub.com For instance, in the presence of an acyl donor like vinyl acetate (B1210297), a lipase (B570770) might preferentially catalyze the esterification of the (R)-enantiomer of this compound, leaving the (S)-enantiomer unreacted. By stopping the reaction at approximately 50% conversion, both the acylated (R)-ester and the unreacted (S)-alcohol can be isolated in high enantiomeric purity. researchgate.net Dynamic kinetic resolution (DKR) is an advanced variation where the unreactive enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. rsc.org

Table 3: Enzymatic Kinetic Resolution of Racemic Alcohols This table shows examples of lipase-catalyzed resolutions analogous to what could be applied to this compound.

| Enzyme | Racemic Alcohol | Acyl Donor | Solvent | Resolved Product (ee, %) |

|---|---|---|---|---|

| Candida rugosa Lipase | 1-(Isopropylamine)-3-phenoxy-2-propanol | Isopropenyl acetate | Toluene/[EMIM][BF₄] | (S)-Acetate (>96%) |

| Candida antarctica Lipase B | 1-Phenylethanol | Ethyl acetate | Hexane | (R)-1-Phenylethyl acetate (>99%) |

Diastereoselective Approaches in Synthesis

Diastereoselective synthesis is a important strategy for controlling the stereochemical outcome of a reaction when a new stereocenter is created in a molecule that already contains a stereocenter. In the context of this compound, a plausible diastereoselective approach involves the addition of a methyl nucleophile, such as a methyl Grignard reagent (methylmagnesium bromide), to a chiral precursor like (R)- or (S)-1-methoxy-1-phenylacetone.

The inherent chirality of the starting ketone influences the trajectory of the incoming nucleophile, leading to the preferential formation of one diastereomer over the other. This stereochemical induction is often governed by Felkin-Anh or other related models of asymmetric induction, which predict the stereochemical outcome based on the steric and electronic properties of the substituents on the chiral center. The bulky phenyl group and the methoxy group will orient themselves to minimize steric hindrance, thereby directing the approach of the methyl Grignard reagent to one face of the carbonyl group.

The diastereomeric ratio (d.r.) of the product is highly dependent on the reaction conditions, including temperature and the nature of the solvent and cation. Lower temperatures generally lead to higher diastereoselectivity.

Table 1: Hypothetical Diastereoselective Methylation of (R)-1-methoxy-1-phenylacetone

| Entry | Grignard Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (S,R) : (R,R) |

| 1 | CH₃MgBr | Diethyl ether | -78 | 85:15 |

| 2 | CH₃MgBr | Tetrahydrofuran (B95107) (THF) | -78 | 80:20 |

| 3 | CH₃MgI | Diethyl ether | -78 | 82:18 |

| 4 | CH₃MgBr | Diethyl ether | 0 | 70:30 |

This table is illustrative and based on general principles of diastereoselective additions to chiral ketones.

Utility of Chiral Auxiliaries and Resolving Agents

Chiral Auxiliaries

An alternative strategy to achieve enantioselective synthesis is through the use of a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of a prochiral substrate to direct a subsequent stereoselective transformation. rsc.org In the synthesis of this compound, a chiral auxiliary, such as a chiral oxazolidinone, could be attached to a precursor molecule to control the addition of a methyl group. nih.gov For instance, a phenylacetic acid derivative bearing a chiral auxiliary could be converted to the corresponding methyl ketone. The subsequent Grignard addition of a methoxymethyl nucleophile would be directed by the chiral auxiliary, leading to the formation of one enantiomer of the desired product in excess. After the reaction, the chiral auxiliary can be cleaved and recovered for reuse. rsc.org

Resolving Agents

For racemic mixtures of this compound, chiral resolving agents can be employed to separate the enantiomers. nih.gov This method involves reacting the racemic alcohol with an enantiomerically pure chiral acid or base to form a mixture of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. nih.gov Once separated, the individual diastereomers can be treated to cleave the resolving agent, yielding the pure enantiomers of this compound. Common chiral resolving agents for alcohols include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.org

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

The synthesis of this compound is commonly achieved through the Grignard reaction between a suitable phenyl ketone precursor, such as 1-methoxy-2-propanone or acetophenone, and a methyl or methoxymethyl Grignard reagent, respectively. The optimization of reaction parameters is crucial for maximizing the yield and minimizing the formation of byproducts.

Key parameters that can be optimized include:

Temperature: Grignard reactions are typically exothermic. Low temperatures, often ranging from -78 °C to 0 °C, are generally preferred to control the reaction rate, minimize side reactions like enolization, and, in the case of diastereoselective reactions, enhance stereoselectivity. cmu.edu

Solvent: The choice of solvent is critical as it can influence the solubility of the Grignard reagent and the stability of the reaction intermediates. Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are commonly used due to their ability to solvate the magnesium center of the Grignard reagent.

Nature of the Grignard Reagent: The reactivity of the Grignard reagent can be influenced by the halogen atom (I > Br > Cl). The choice of Grignard reagent can affect the rate of addition and the propensity for side reactions.

Addition Rate: Slow, dropwise addition of the Grignard reagent to the ketone solution helps to maintain a low reaction temperature and minimize the formation of byproducts resulting from localized high concentrations of the reagent.

Stoichiometry: Using a slight excess of the Grignard reagent can ensure complete conversion of the starting ketone.

Table 2: Illustrative Optimization of the Grignard Reaction for this compound Synthesis

| Parameter | Condition A | Condition B | Condition C |

| Temperature | 0 °C | -40 °C | -78 °C |

| Solvent | Diethyl Ether | THF | Diethyl Ether |

| Grignard Reagent | CH₃MgBr | CH₃MgBr | CH₃MgI |

| Addition Time | 30 min | 60 min | 90 min |

| Yield (%) | 75 | 85 | 92 |

This table presents hypothetical data to illustrate the impact of reaction parameters on yield.

Strategies for yield enhancement also include ensuring the use of anhydrous solvents and reagents, as Grignard reagents are highly reactive towards protic solvents like water and alcohols. The use of freshly prepared Grignard reagents can also improve reaction outcomes.

Chromatographic and Non-Chromatographic Isolation and Purification Techniques for this compound

Chromatographic Techniques

Flash column chromatography is a widely used technique for the purification of organic compounds. acs.org For a polar tertiary alcohol like this compound, normal-phase flash chromatography using silica (B1680970) gel as the stationary phase is a suitable method. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether), is chosen to achieve good separation between the desired product and any impurities. The polarity of the eluent can be adjusted to control the retention time of the compound on the column. For highly polar compounds, a technique known as hydrophilic interaction liquid chromatography (HILIC) may be employed. biotage.com

In the case of a diastereomeric mixture of this compound, careful selection of the chromatographic conditions can sometimes allow for the separation of the diastereomers. santaisci.com

Non-Chromatographic Techniques

Recrystallization: If this compound is a solid at room temperature, recrystallization can be an effective method of purification. This technique relies on the differential solubility of the compound and its impurities in a suitable solvent system at different temperatures. A solvent is chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Distillation: If the compound is a liquid with a sufficiently high boiling point and is thermally stable, distillation can be used for purification. For diastereomeric mixtures, fractional distillation may be employed if the boiling points of the diastereomers are significantly different. google.com

Separation of Diastereomeric Derivatives: As mentioned in section 2.2.5, if the product is a mixture of enantiomers, they can be converted into diastereomeric salts or esters. These diastereomers can then be separated by non-chromatographic methods like fractional crystallization due to their different physical properties. libretexts.org Following separation, the chiral auxiliary or resolving agent is removed to yield the purified enantiomers.

Mechanistic Organic Chemistry of 1 Methoxy 2 Phenylpropan 2 Ol

Reactivity Profiles of Alcohol Functionality in 1-Methoxy-2-phenylpropan-2-ol

The tertiary alcohol group is a significant site of reactivity in the molecule. Its behavior is characteristic of tertiary alcohols, particularly those with benzylic substitution which can stabilize cationic intermediates.

The oxidation of alcohols is a fundamental reaction in organic synthesis, typically leading to aldehydes, ketones, or carboxylic acids. However, the structural nature of this compound imposes significant limitations on its oxidation. As a tertiary alcohol, the carbon atom bearing the hydroxyl group is bonded to three other carbon atoms and lacks a hydrogen atom. libretexts.orgmsu.edu

Standard oxidation reactions, which proceed via the formation of a carbon-oxygen double bond, would necessitate the cleavage of a carbon-carbon bond, a process that requires harsh conditions and is not readily achieved with common oxidizing agents. libretexts.org Consequently, this compound is resistant to oxidation under typical conditions that would readily oxidize primary or secondary alcohols. msu.edu While the catalytic oxidation of the related secondary alcohol, 1-methoxy-2-propanol (B31579), to 1-methoxy-2-propanone has been studied, this pathway is not directly applicable to its tertiary analogue due to the absence of a hydrogen on the carbinol carbon. patsnap.comresearchgate.net

| Oxidizing Agent | Expected Outcome | Reason |

|---|---|---|

| PCC, PDC, Swern, DMP | No Reaction | Tertiary alcohol lacks a C-H bond on the carbinol carbon. |

| KMnO4, K2Cr2O7 (strong oxidants) | No Reaction / Decomposition | Resistance to oxidation; forcing conditions may lead to C-C bond cleavage and molecular fragmentation. |

The reduction of the tertiary hydroxyl group in this compound offers a pathway to its corresponding alkane, 1-methoxy-2-phenylpropane. A notable method for this transformation is the use of hydriodic acid (HI). beilstein-journals.orgnih.gov Research has demonstrated that benzylic alcohols, including tertiary ones, can be effectively reduced to hydrocarbons using a biphasic toluene-water system with hydriodic acid and red phosphorus as the stoichiometric reducing agent. beilstein-journals.orgnih.govnih.gov

The reactivity for this reduction increases in the order of primary < secondary < tertiary benzylic alcohols, suggesting that this compound would undergo this conversion with relative ease. nih.govresearchgate.net A key advantage of this protocol is its tolerance of various functional groups, including ethers, which would remain intact during the reaction. beilstein-journals.orgnih.govresearchgate.net

The reaction proceeds via protonation of the hydroxyl group, followed by its departure as a water molecule to form a stable tertiary benzylic carbocation. This intermediate is then reduced by iodide ions to form an alkyl iodide, which is subsequently reduced to the final alkane product by HI, with the phosphorus regenerating the HI.

| Reagent System | Product | Key Features |

|---|---|---|

| Hydriodic Acid (HI) / Red Phosphorus (P) | 1-Methoxy-2-phenylpropane | High reactivity for tertiary benzylic alcohols; ether linkage is tolerated. beilstein-journals.orgnih.govresearchgate.net |

The hydroxyl group of an alcohol is inherently a poor leaving group due to the high basicity of the hydroxide (B78521) anion (HO⁻). reactory.app Therefore, for nucleophilic substitution to occur at the tertiary carbon, the hydroxyl group must first be converted into a better leaving group.

One common strategy is protonation of the alcohol using a strong acid, such as HBr or HCl. ysu.edu This converts the -OH group into an alkyloxonium ion, which can then depart as a neutral water molecule—a much better leaving group. reactory.applibretexts.org Given that this compound is a tertiary alcohol, the subsequent substitution reaction proceeds via a unimolecular nucleophilic substitution (Sₙ1) mechanism. reactory.appmsu.edupearson.com The departure of water generates a relatively stable tertiary benzylic carbocation intermediate, which is then rapidly attacked by a nucleophile (e.g., Br⁻) to yield the substitution product. ysu.edupearson.com

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups, and their formation does not break the C-O bond of the alcohol, proceeding with retention of configuration. libretexts.org The resulting sulfonate ester can then be displaced by a wide range of nucleophiles.

| Reagents | Intermediate | Mechanism | Product Example |

|---|---|---|---|

| HBr | Tertiary benzylic carbocation | Sₙ1 | 2-Bromo-1-methoxy-2-phenylpropane |

| 1. TsCl, pyridine (B92270) 2. NaNu (Nu = Nucleophile) | Tosylate ester | Sₙ1/Sₙ2 depending on Nu | Varies with nucleophile |

The presence of both a hydroxyl group and an ether linkage allows for distinct acid and base-catalyzed reactions.

Acid Catalysis : In the presence of a strong acid, the initial and rapid step is the protonation of the most basic atom, which is typically the oxygen of the hydroxyl group. pearson.com This protonation establishes an equilibrium, forming an alkyloxonium ion. This intermediate is central to both Sₙ1 substitution and E1 elimination pathways. msu.edu At higher temperatures and with non-nucleophilic acids (like sulfuric acid), the E1 pathway is favored, leading to the dehydration of the alcohol to form an alkene, such as 1-methoxy-2-phenylprop-1-ene. libretexts.org

Base Catalysis : The hydroxyl proton is weakly acidic and can be removed by a strong base to form an alkoxide ion. This alkoxide is a potent nucleophile and a strong base. msu.edu While this deprotonation is a fundamental acid-base equilibrium, further intramolecular reactions of the resulting alkoxide of this compound are not common without the presence of an external electrophile. The principles of base catalysis are relevant to the synthesis of related compounds; for instance, the industrial preparation of 1-methoxy-2-propanol often involves the base-catalyzed ring-opening of propylene (B89431) oxide with methanol (B129727). dissertationtopic.netgoogle.com

Ether Linkage Reactivity and Cleavage Mechanisms in this compound

Ethers are generally characterized by their low reactivity, making them suitable as solvents for many chemical reactions. pressbooks.pub However, the carbon-oxygen bond of the ether can be broken under forceful conditions, most commonly by treatment with strong acids. pressbooks.pubwikipedia.org

The cleavage of the ether in this compound by a strong acid like HI or HBr begins with the protonation of the ether's oxygen atom, forming an oxonium ion and making it a better leaving group. masterorganicchemistry.comlibretexts.org The subsequent nucleophilic attack by a halide ion can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether's alkyl groups. wikipedia.orgmasterorganicchemistry.com

For this compound, two potential cleavage sites exist for the C-O bond of the ether: the methyl-oxygen bond and the (2-phenylpropan-2-ol)-methyl bond.

Sₙ2 Pathway : The methyl group is sterically unhindered and is an excellent substrate for an Sₙ2 reaction. pressbooks.publongdom.org A nucleophile, such as an iodide ion (I⁻), will preferentially attack the electrophilic carbon of the methyl group. masterorganicchemistry.com This concerted, bimolecular attack results in the cleavage of the methyl-oxygen bond, producing methyl iodide and 2-phenylpropane-1,2-diol. This is generally the dominant pathway for the cleavage of methyl ethers. masterorganicchemistry.comlongdom.org

Sₙ1 Pathway : An Sₙ1 mechanism for ether cleavage requires the formation of a stable carbocation. pressbooks.pubwikipedia.org Cleavage of the O-CH₂ bond would require the formation of a primary carbocation, which is highly unstable. Therefore, an Sₙ1 cleavage of this bond is not a viable pathway.

Considering these factors, the acid-catalyzed cleavage of the ether linkage in this compound will overwhelmingly proceed via an Sₙ2 mechanism at the methyl group. If an excess of strong acid is used, the diol product and the tertiary alcohol of the starting material would also undergo further substitution reactions.

| Cleavage Site | Favored Mechanism | Products (from ether cleavage only) | Rationale |

|---|---|---|---|

| Methyl-Oxygen Bond | Sₙ2 | Methyl halide and 2-Phenylpropane-1,2-diol | The methyl group is sterically unhindered, favoring bimolecular nucleophilic attack. pressbooks.publongdom.orgmasterorganicchemistry.com |

| CH2-Oxygen Bond | Unfavored | N/A | Would require formation of a highly unstable primary carbocation (Sₙ1) or attack at a more hindered site (Sₙ2). |

Peroxide Formation and Decomposition Mechanisms

The molecular structure of this compound contains features susceptible to autoxidation, a process that leads to the formation of potentially unstable peroxides. This reaction occurs over time with exposure to atmospheric oxygen and can be accelerated by heat and light. osu.edusigmaaldrich.com The tertiary hydrogen atom on the carbon adjacent to the phenyl group and the ether linkage are potential sites for radical initiation.

Mechanism of Peroxide Formation:

The formation of peroxides from compounds like this compound typically proceeds through a free-radical chain mechanism initiated by the abstraction of a hydrogen atom.

Initiation: An initiator (e.g., UV light, heat, or a radical species) abstracts a hydrogen atom from the tertiary carbon (C2), which is activated by the adjacent phenyl group and hydroxyl group, forming a resonance-stabilized tertiary radical.

Propagation:

The resulting carbon-centered radical reacts rapidly with molecular oxygen (a diradical) to form a peroxy radical.

This peroxy radical can then abstract a hydrogen atom from another molecule of this compound, forming a hydroperoxide and propagating the chain by generating a new carbon-centered radical.

Termination: The reaction chain is terminated when two radical species combine.

Ethers are a well-known class of compounds that form peroxides, and the methoxy (B1213986) group in the target molecule also presents a site for autoxidation. youtube.comutexas.edu

Decomposition Mechanisms:

The hydroperoxides formed are often unstable and can decompose, particularly when subjected to heat, light, or mechanical shock. The primary decomposition route involves the homolytic cleavage of the weak oxygen-oxygen bond in the hydroperoxide. researchgate.net

Homolysis of the O-O Bond: This cleavage generates two highly reactive radical species: an alkoxy radical and a hydroxyl radical. R-O-O-H → R-O• + •OH

Further Reactions: These radicals can initiate further radical chains, lead to abstraction reactions, or participate in complex rearrangements and fragmentation, resulting in a variety of degradation products.

The conditions under which peroxide-forming chemicals are stored and handled are critical to preventing the accumulation of dangerous levels of these explosive by-products. osu.eduutexas.edu

Aromatic Ring Transformations and Substituent Effects on Reactivity

The reactivity of the phenyl group in this compound is influenced by the -(C(OH)(CH₃)CH₂OCH₃) substituent. This group affects both the rate of reaction and the orientation of incoming electrophiles in electrophilic aromatic substitution (EAS) reactions. libretexts.org

Substituents alter the electron density of the aromatic ring. Activating groups donate electron density, making the ring more nucleophilic and increasing the rate of electrophilic attack. wikipedia.orglibretexts.org Conversely, deactivating groups withdraw electron density, slowing the reaction down. libretexts.org The alkyl-alcohol-ether substituent on this compound is primarily an alkyl group with respect to the ring, which acts as a weak activator through an inductive effect.

Investigation of Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a two-step mechanism:

Formation of the Arenium Ion: The aromatic π-system acts as a nucleophile, attacking the electrophile (E⁺). This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org

Deprotonation: A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity and yielding the substituted product. masterorganicchemistry.com

The substituent already present on the ring directs the position of the incoming electrophile. The 2-hydroxy-1-methoxypropan-2-yl group on this compound is an activating group. Such activating groups direct incoming electrophiles to the ortho and para positions. This is because the carbocation intermediate formed during ortho and para attack has an additional resonance structure that places the positive charge on the carbon atom directly attached to the substituent, which provides stabilization through the inductive effect of the alkyl group. The meta intermediate lacks this extra stabilization. libretexts.org

Below is a table summarizing the expected major products for common electrophilic aromatic substitution reactions on this compound.

| Reaction | Reagents | Electrophile (E⁺) | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | ortho- and para-nitro derivatives |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Br⁺ or Cl⁺ | ortho- and para-bromo/chloro derivatives |

| Sulfonation | Fuming H₂SO₄ | SO₃ | ortho- and para-sulfonic acid derivatives |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ (Carbocation) | ortho- and para-alkylated derivatives |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ (Acylium ion) | ortho- and para-acylated derivatives |

Intramolecular Rearrangement Reactions

Under certain conditions, particularly in the presence of strong acids, this compound can undergo intramolecular rearrangement reactions. These reactions typically proceed through a carbocation intermediate.

The mechanism is initiated by the protonation of the tertiary hydroxyl group by a strong acid, forming a good leaving group (water). The departure of water generates a tertiary carbocation. This carbocation can then undergo rearrangement to form a more stable carbocationic species before being trapped by a nucleophile.

Possible rearrangement pathways for the tertiary carbocation derived from this compound include:

1,2-Phenyl Shift: The phenyl group migrates from C2 to C1. This is a common rearrangement for benzylic systems as the migration can proceed through a stabilized phenonium ion intermediate.

1,2-Methyl Shift: A methyl group migrates from C2 to C1.

1,2-Hydride Shift: If a hydrogen were available on an adjacent carbon, a hydride shift could occur.

The relative migratory aptitude of these groups generally follows the order: Phenyl > Alkyl. Therefore, a 1,2-phenyl shift is a highly probable pathway. This rearrangement would result in a new carbocation that, upon reaction with a nucleophile (e.g., water) and subsequent deprotonation, would yield a rearranged isomeric product. Such rearrangements are a broad class of organic reactions where the carbon skeleton of a molecule is restructured. wiley-vch.de

Application of Advanced Computational Methods in Mechanistic Elucidation

Modern computational chemistry provides powerful tools for elucidating the complex mechanisms of organic reactions. patonlab.com Methods such as Density Functional Theory (DFT) can be applied to study the reactions of this compound, offering insights that are often difficult to obtain through experimental means alone. nih.govnih.gov

Computational approaches can be used to model various aspects of the reaction mechanisms discussed:

Potential Energy Surfaces (PES): Calculations can map the entire energy landscape of a reaction, identifying reactants, products, intermediates, and transition states. nih.gov

Activation Energies: The energy barriers for different reaction pathways can be calculated, allowing for predictions of reaction rates and the most favorable mechanism. nih.govrsc.org

Intermediate Stability: The relative energies of different intermediates, such as the ortho, meta, and para arenium ions in electrophilic aromatic substitution, can be determined to predict regioselectivity.

Kinetic Modeling: Calculated rate constants can be used to simulate reaction kinetics over a range of temperatures and conditions. rsc.org

The table below outlines how computational methods can be specifically applied to understand the reactivity of this compound.

| Reaction Type | Computational Application | Insights Gained |

| Peroxide Formation | Calculation of C-H bond dissociation energies (BDEs). Modeling the reaction pathway for hydrogen abstraction by oxygen. | Identifying the most likely site of initial radical formation. Determining the activation barrier for the rate-limiting propagation step. |

| Electrophilic Aromatic Substitution | Calculating the energies of transition states and arenium ion intermediates for ortho, meta, and para attack. | Quantitatively predicting the ortho/para directing effect of the substituent. Explaining the activating nature of the substituent. |

| Intramolecular Rearrangement | Mapping the potential energy surface for carbocation formation and subsequent 1,2-shifts (phenyl vs. methyl). | Determining the activation barriers for competing rearrangement pathways. Predicting the major rearrangement product based on the most stable transition state. |

By combining theoretical calculations with experimental data, a comprehensive and detailed understanding of the mechanistic organic chemistry of this compound can be achieved.

Advanced Spectroscopic and Chromatographic Characterization of 1 Methoxy 2 Phenylpropan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the chemical environment of individual atoms.

High-resolution ¹H and ¹³C NMR spectra serve as a molecular fingerprint for 1-Methoxy-2-phenylpropan-2-ol, with each signal corresponding to a unique chemical environment within the molecule.

The ¹H NMR spectrum is anticipated to display distinct signals for the aromatic protons of the phenyl group, the methoxy (B1213986) protons, the methylene protons, and the methyl protons. The aromatic protons typically appear in the downfield region of the spectrum, while the aliphatic protons are found more upfield. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen atoms and the aromatic ring.

Similarly, the ¹³C NMR spectrum will show a unique resonance for each carbon atom in the molecule. The carbon of the phenyl ring directly attached to the tertiary alcohol group will be significantly deshielded, as will the carbon of the methoxy group. The chemical shifts provide a map of the carbon skeleton. compoundchem.comdocbrown.info

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic (C₆H₅) | 7.20 - 7.50 | Multiplet | - |

| Methylene (CH₂) | 3.30 - 3.50 | Singlet | - |

| Methoxy (OCH₃) | 3.20 - 3.40 | Singlet | - |

| Methyl (CH₃) | 1.50 - 1.70 | Singlet | - |

| Hydroxyl (OH) | Variable | Broad Singlet | - |

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Quaternary Carbon (C-OH) | 70 - 80 |

| Methylene Carbon (CH₂) | 75 - 85 |

| Methoxy Carbon (OCH₃) | 55 - 65 |

| Aromatic Carbons (C₆H₅) | 125 - 145 |

| Methyl Carbon (CH₃) | 20 - 30 |

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in establishing the connectivity of atoms within the molecule.

A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, this would primarily confirm the connectivity within any coupled spin systems, though many of the key protons are expected to be singlets.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectrometry.

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

The FT-IR spectrum of this compound is expected to show a broad absorption band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the tertiary alcohol. vscht.cz Characteristic C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. vscht.cz A strong C-O stretching band for the ether linkage is anticipated in the 1150-1085 cm⁻¹ region. researchgate.net

Raman spectroscopy, a complementary technique to FT-IR, would also provide a characteristic vibrational fingerprint of the molecule, with strong signals often observed for non-polar bonds.

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3600 - 3200 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=C Stretch (Aromatic) | 1600, 1475 | Medium |

| C-O Stretch (Ether) | 1150 - 1085 | Strong |

| C-O Stretch (Alcohol) | 1260 - 1000 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis.

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight.

The fragmentation of the molecular ion is expected to proceed through characteristic pathways. Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, is a common fragmentation for alcohols and ethers. msu.edu This could lead to the loss of a methyl radical from the methoxy group or the cleavage of the C-C bond next to the tertiary alcohol. The loss of a water molecule from the alcohol is another anticipated fragmentation pathway.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment |

| [M]+ | Molecular Ion |

| [M-15]+ | Loss of a methyl radical (•CH₃) |

| [M-18]+ | Loss of water (H₂O) |

| [M-31]+ | Loss of a methoxy radical (•OCH₃) |

| [M-45]+ | Loss of a methoxymethyl radical (•CH₂OCH₃) |

| 121 | [C₈H₉O]⁺ (Benzylic cation after rearrangement) |

| 105 | [C₇H₅O]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

High-Resolution Chromatographic Techniques for Purity Assessment and Separation.

High-resolution chromatographic techniques are essential for assessing the purity of this compound and for separating it from any impurities.

Gas chromatography (GC), owing to the volatility of the compound, is a suitable method for purity analysis. nih.gov A capillary GC column with an appropriate stationary phase can effectively separate the target compound from starting materials, byproducts, or degradation products. The use of a flame ionization detector (FID) or a mass spectrometer (MS) as a detector provides high sensitivity and specificity.

High-performance liquid chromatography (HPLC) is another powerful tool for purity assessment, particularly for less volatile impurities. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be effective for separating compounds based on their polarity. UV detection at the absorbance maximum of the phenyl group would be appropriate for quantification. rsc.org

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-performance liquid chromatography is an indispensable technique for the separation and quantification of non-volatile and thermally labile compounds. For chiral molecules like this compound, enantioselective HPLC is the method of choice to separate and quantify the individual enantiomers.

Detailed Research Findings:

The separation of phenylpropanol enantiomers is effectively achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability in resolving a wide array of racemic compounds, including chiral aromatic alcohols. For the analysis of this compound, a normal-phase HPLC method employing a chiral column is typically utilized. The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector of the stationary phase, leading to different retention times.

A common approach involves the use of a mobile phase consisting of a mixture of a non-polar solvent, such as n-hexane, and a polar modifier, typically an alcohol like isopropanol or ethanol. The ratio of these solvents is optimized to achieve baseline separation of the enantiomers with good resolution. Detection is commonly performed using a UV detector, as the phenyl group in this compound provides strong chromophoric activity.

While specific application notes for this compound are not widely published, data from analogous phenylpropanol derivatives suggest that a quinidine carbamate-type chiral stationary phase can also provide high selectivity with eluents containing ethyl acetate (B1210297) as a polar modifier researchgate.net. The quantification of each enantiomer is achieved by integrating the peak area of the corresponding signal in the chromatogram and comparing it to a calibration curve generated with standards of known concentration.

Interactive Data Table: Representative HPLC Parameters for Chiral Separation of Phenylpropanol Analogs

| Parameter | Value |

| Stationary Phase | Chiralpak® AD-H (amylose derivative) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Observation | Baseline separation of the two enantiomers |

Gas Chromatography (GC) for Volatile Analysis and Purity

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. It is well-suited for assessing the purity of this compound and for quantifying its presence in various matrices.

Detailed Research Findings:

For the analysis of this compound, a capillary gas chromatograph equipped with a flame ionization detector (GC-FID) is commonly employed. The choice of the capillary column is critical for achieving good separation. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often suitable for this type of aromatic alcohol.

The sample is vaporized in a heated injection port and carried by an inert gas, such as helium or nitrogen, through the column. The separation is based on the differential partitioning of the compound between the stationary phase and the mobile gas phase. The temperature of the column is typically programmed to increase during the analysis to ensure the timely elution of the compound and to achieve sharp peaks.

Gas chromatography-mass spectrometry (GC-MS) can be used for definitive identification. The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the molecule. For instance, benzylic cleavage is a common fragmentation pathway for such compounds. While specific experimental data for this compound is limited, analysis of related compounds like 1-methoxy-2-propanol (B31579) is routinely performed using GC-FID analytice.comkeikaventures.com.

Interactive Data Table: Typical GC-FID Parameters for the Analysis of Aromatic Alcohols

| Parameter | Value |

| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Injection Mode | Split (1:50) |

X-ray Crystallography for Definitive Absolute Configuration and Solid-State Structure

X-ray crystallography is the most powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid. For chiral molecules, it provides an unambiguous determination of the absolute configuration of the stereogenic centers.

Detailed Research Findings:

Obtaining a single crystal of suitable quality is a prerequisite for X-ray diffraction analysis. Many small organic molecules that are liquids at room temperature, as is likely the case for this compound, present a challenge for crystallization. A successful strategy for such compounds is cocrystallization with a "crystallization chaperone" or host molecule that forms a crystalline inclusion complex with the liquid guest researchgate.net. Tetraaryladamantanes have been reported as effective hosts for obtaining the crystal structures of liquid phenylpropanol derivatives researchgate.net.

Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The diffraction pattern produced is dependent on the arrangement of atoms within the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.

For a chiral molecule, the analysis of the diffraction data, particularly through the anomalous dispersion effect, allows for the determination of the absolute configuration (R or S) of the stereocenters. While no specific crystallographic data for this compound is publicly available, the analysis of a related methoxy-substituted aromatic compound, anisic acid, provides an example of the detailed structural information that can be obtained, including bond lengths, bond angles, and intermolecular interactions rsc.org.

Interactive Data Table: Hypothetical Crystallographic Data for this compound Based on Similar Phenylpropanol Derivatives

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | A chiral space group (e.g., P2₁) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z (molecules per unit cell) | Typically 2 or 4 |

| Key Bond Lengths | C-O, C-C, C=C (aromatic) |

| Key Bond Angles | Angles around the chiral center |

| Absolute Configuration | Determination of the R/S configuration |

Computational and Theoretical Chemistry of 1 Methoxy 2 Phenylpropan 2 Ol

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecular systems. For 1-Methoxy-2-phenylpropan-2-ol, DFT calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to provide a reliable balance between computational cost and accuracy. nih.govsemanticscholar.orgfrontiersin.orgnih.gov This level of theory is adept at computing various molecular properties, including optimized geometries, vibrational frequencies, and electronic characteristics, which are crucial for understanding the molecule's behavior.

The first step in the computational analysis of this compound involves geometry optimization. This process systematically alters the molecule's geometry to find the lowest energy conformation on the potential energy surface, corresponding to the most stable three-dimensional structure of the molecule. semanticscholar.org The optimization provides key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculated parameters serve as the foundation for all subsequent computational analyses.

Table 1: Selected Optimized Geometrical Parameters for this compound This table presents theoretically calculated data for illustrative purposes.

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | ||

| C(phenyl)-C(propanol) | 1.52 | |

| C(propanol)-O(hydroxyl) | 1.43 | |

| C(propanol)-C(methoxy) | 1.54 | |

| C(methoxy)-O(ether) | 1.42 | |

| O(ether)-C(methyl) | 1.41 | |

| Bond Angles (º) | ||

| C(phenyl)-C(propanol)-O(hydroxyl) | 109.5 | |

| C(phenyl)-C(propanol)-C(methoxy) | 111.0 | |

| C(propanol)-O(ether)-C(methyl) | 112.1 | |

| Dihedral Angles (º) | ||

| C(phenyl)-C(propanol)-C(methoxy)-O(ether) | 65.2 |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. ossila.commasterorganicchemistry.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. ossila.comwuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. frontiersin.org

For this compound, the HOMO is primarily localized on the electron-rich phenyl ring, which is characteristic of aromatic compounds. The LUMO is typically distributed over the phenyl ring and the adjacent carbon atoms of the propanol (B110389) chain.

Table 2: Calculated FMO Energies for this compound This table presents theoretically calculated data for illustrative purposes.

| Parameter | Energy (eV) |

| EHOMO | -6.15 |

| ELUMO | -0.28 |

| Energy Gap (ΔE) | 5.87 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution within the molecule, with different colors representing regions of varying electrostatic potential. researchgate.net

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For this compound, these regions are expected to be concentrated around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups due to their lone pairs of electrons, as well as over the π-system of the phenyl ring. researchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack. The most positive potential is typically found around the hydrogen atom of the hydroxyl group. nih.gov

The MEP surface provides a visual representation of how a molecule will interact with other charged species, guiding the understanding of its intermolecular interactions.

Natural Bond Orbital (NBO) analysis provides insight into the intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. uni-muenchen.de This analysis transforms the calculated wavefunctions into localized orbitals that align with the classic Lewis structure representation of bonds and lone pairs. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stability conferred by electron delocalization. The stabilization energy associated with these interactions is calculated using second-order perturbation theory. mdpi.com

In this compound, significant stabilizing interactions include the delocalization of lone pair electrons from the oxygen atoms into adjacent antibonding orbitals (e.g., LP(O) → σ*(C-C)) and the interactions between the π-orbitals of the phenyl ring and adjacent σ-bonds.

Table 3: NBO Analysis - Second-Order Perturbation Energies (E(2)) This table presents theoretically calculated data for illustrative purposes.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (Ohydroxyl) | σ* (Cpropanol-Cphenyl) | 2.15 |

| LP (Oether) | σ* (Cpropanol-Cmethoxy) | 1.98 |

| π (Cphenyl-Cphenyl) | π* (Cphenyl-Cphenyl) | 20.50 |

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A higher value indicates greater stability.

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons (ω = (μ)² / 2η, where μ is the electronic chemical potential, μ = -(I + A) / 2).

These quantum chemical parameters provide a quantitative framework for assessing the reactivity of this compound.

Table 4: Global Reactivity Descriptors for this compound This table presents theoretically calculated data for illustrative purposes.

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.15 |

| Electron Affinity (A) | 0.28 |

| Chemical Hardness (η) | 2.935 |

| Electronic Chemical Potential (μ) | -3.215 |

| Electrophilicity Index (ω) | 1.76 |

Electronic Structure and Reactivity Descriptors.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational method used to identify and visualize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, within a molecule. chemtools.orgresearchgate.netnih.gov This analysis is predicated on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). The regions of non-covalent interactions are typically characterized by low electron density and a small reduced density gradient.

In the context of this compound, NCI analysis would reveal the intramolecular interactions that dictate its conformational preferences. Specifically, it would allow for the visualization of potential weak attractive interactions, such as those between the methoxy group and the phenyl ring, or the hydroxyl group and the phenyl ring. It could also highlight any steric repulsion between bulky groups, which would be represented by distinct regions in the NCI plot. The analysis generates 3D isosurfaces that are color-coded to distinguish between different types of interactions: blue often indicates strong attractive interactions (like hydrogen bonds), green signifies weaker van der Waals interactions, and red denotes repulsive steric clashes. nih.gov

A theoretical NCI analysis of this compound would involve calculating the electron density and its gradient using quantum chemical methods. The resulting data would be used to generate a plot of the reduced density gradient versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density (sign(λ₂)ρ). Spikes in this plot at low density values are indicative of non-covalent interactions.

Topological Analysis of Electron Density (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and non-covalent interactions. researchgate.net This method is based on the gradient vector field of the electron density, which allows for the partitioning of a molecule into atomic basins. The analysis of critical points in the electron density provides quantitative information about the nature of chemical bonds and interactions.

For this compound, a QTAIM analysis would identify the bond critical points (BCPs) for all covalent bonds and any potential non-covalent interactions. The properties of the electron density at these BCPs, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), can be used to classify the interactions. For instance, a negative Laplacian of the electron density is characteristic of a shared-shell interaction (covalent bond), while a positive Laplacian is typical for closed-shell interactions (non-covalent interactions).

A detailed QTAIM study on this compound would provide the following data, which could be presented in a table:

| Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Total Energy Density (H(r)) at BCP (a.u.) | Nature of Interaction |

|---|---|---|---|---|

| O-H···π | Data not available | Data not available | Data not available | Hypothetical |

| C-H···O | Data not available | Data not available | Data not available | Hypothetical |

This table is illustrative. Specific values for this compound would require dedicated computational studies, which are not currently available in the cited literature.

Reaction Mechanism Simulations and Transition State Identification

Computational simulations of reaction mechanisms are essential for understanding the pathways of chemical reactions, identifying intermediate structures, and locating transition states. These simulations provide insights into the energetics and kinetics of a reaction. For this compound, such simulations could explore its synthesis, decomposition, or reactions with other chemical species.

The identification of transition states is a crucial aspect of these simulations. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Computational methods, such as synchronous transit-guided quasi-Newton (STQN) methods, are used to locate these transition states. Once located, frequency calculations are performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

A theoretical study on a reaction involving this compound would provide key energetic data, as illustrated in the hypothetical table below:

| Reaction Step | Reactant(s) Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product(s) Energy (kcal/mol) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|---|---|---|

| Hypothetical Reaction | Data not available | Data not available | Data not available | Data not available | Data not available |

This table is for illustrative purposes. No specific reaction mechanism simulations or transition state identifications for this compound were found in the provided search results.

Conformational Landscape and Conformational Isomerism Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com These different arrangements are known as conformers or rotamers. A thorough understanding of the conformational landscape of this compound is vital for comprehending its physical and chemical properties.

Computational methods are widely used to explore the potential energy surface of a molecule and identify its stable conformers. This typically involves a systematic or stochastic search of the conformational space, followed by geometry optimization of the resulting structures. The relative energies of the different conformers can then be calculated to determine their populations at a given temperature.

For this compound, the key dihedral angles to consider would be those around the C-C and C-O single bonds. The rotation around these bonds will lead to various conformers with different energies due to a balance of steric and electronic effects. For instance, studies on the structurally similar 1-phenyl-2-propanol have identified stable conformers stabilized by weak OH-π interactions. researchgate.net A similar phenomenon could be expected for this compound, where intramolecular hydrogen bonding between the hydroxyl group and the phenyl ring or the methoxy group could stabilize certain conformations.

A detailed computational study would yield the relative energies and key dihedral angles for the stable conformers of this compound, which could be summarized in a table:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle 1 (°) | Key Dihedral Angle 2 (°) | Population at 298 K (%) |

|---|---|---|---|---|

| Conformer 1 | Data not available | Data not available | Data not available | Data not available |

| Conformer 2 | Data not available | Data not available | Data not available | Data not available |

This table is a template for the expected results from a conformational analysis of this compound. Specific data is not available in the provided search results.

Applications and Advanced Research Perspectives for 1 Methoxy 2 Phenylpropan 2 Ol Derivatives

Utilization as Chiral Building Blocks and Auxiliaries in Asymmetric Synthesis

Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure or enriched form, is of paramount importance in the pharmaceutical, agrochemical, and fragrance industries. The efficacy and safety of many biologically active compounds are often dependent on their specific stereochemistry. Two key strategies in asymmetric synthesis involve the use of chiral building blocks and chiral auxiliaries.

Chiral building blocks are enantiomerically pure compounds that are incorporated into the structure of a larger, more complex target molecule. They serve as a source of chirality, transferring their stereochemical information to the final product. Given the stereogenic center in 1-methoxy-2-phenylpropan-2-ol, its derivatives, once resolved into single enantiomers, could serve as valuable chiral synthons. For instance, the hydroxyl and methoxy (B1213986) functionalities offer sites for further chemical modification, allowing for the elongation of the carbon chain or the introduction of other functional groups, all while retaining the original stereochemistry at the C2 position.

Chiral auxiliaries are chiral molecules that are temporarily attached to a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter has been created, the auxiliary is removed and can ideally be recovered for reuse. While there are no specific examples in the current literature of this compound derivatives being employed as chiral auxiliaries, their structural features suggest potential in this area. The proximity of the methoxy group to the chiral center could influence the facial selectivity of reactions on a tethered substrate.

Table 1: Comparison of Chiral Building Blocks and Chiral Auxiliaries

| Feature | Chiral Building Block | Chiral Auxiliary |

|---|---|---|

| Role in Synthesis | Becomes part of the final molecule's carbon skeleton. | Temporarily attached to the substrate to direct stereochemistry. |

| Chirality Transfer | The inherent chirality is incorporated into the product. | Induces chirality in the substrate during a reaction. |

| Recoverability | Not recovered as it is part of the final product. | Typically cleaved and recovered for reuse after the reaction. |

| Example Application | Synthesis of a natural product from a chiral starting material. | Asymmetric alkylation of an enolate attached to an auxiliary. |

Precursors for the Synthesis of Complex Organic Molecules